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Stevioside E: A Toxicological and Safety Evaluation

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stevioside E is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. As with other steviol glycosides, it is utilized as a high-intensity, zero-calorie sweetener. The toxicological and safety profile of **Stevioside E** is primarily established through a read-across approach from the extensive data available for the major steviol glycosides, namely stevioside and rebaudioside A, and their common metabolite, steviol. This approach is scientifically justified by the shared metabolic fate of all steviol glycosides, which are hydrolyzed to steviol by the gut microbiota.

Global regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA), have established a group Acceptable Daily Intake (ADI) for all steviol glycosides of 4 milligrams per kilogram of body weight per day, expressed as steviol equivalents.[1][2][3] This ADI is based on the no-observed-adverse-effect level (NOAEL) derived from a comprehensive review of toxicological studies. Extensive testing has demonstrated that steviol glycosides are not genotoxic, carcinogenic, or associated with any reproductive or developmental toxicity.[1][3]

This technical guide provides a comprehensive overview of the available toxicological data for steviol glycosides, with the understanding that these findings are applicable to **Stevioside E**. It includes summaries of quantitative data, detailed experimental protocols for key studies, and visualizations of relevant biological and experimental pathways.



Introduction to Stevioside E

Stevioside E is one of the many diterpene glycosides responsible for the sweet taste of stevia leaves.[4] Structurally, all steviol glycosides share a common aglycone, steviol, with different sugar moieties attached. This structural similarity and common metabolic pathway are the basis for the collective safety assessment of this class of compounds.

Metabolism and Pharmacokinetics

The toxicological profile of steviol glycosides is intrinsically linked to their metabolism in the human body.

Metabolic Pathway

Steviol glycosides, including **Stevioside E**, are not hydrolyzed by digestive enzymes in the upper gastrointestinal tract and are not absorbed intact to any significant extent.[5] Upon reaching the colon, they are completely hydrolyzed by the gut microbiota to their common aglycone, steviol.[6] Steviol is then absorbed from the colon, metabolized in the liver primarily to steviol glucuronide, and subsequently excreted in the urine.[6] This metabolic pathway is consistent across different steviol glycosides.[1][7]



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Metabolic Pathway of Stevioside E.

Toxicological Profile

The safety of steviol glycosides has been evaluated through a comprehensive battery of toxicological studies.

Acute Toxicity

Steviol glycosides exhibit very low acute oral toxicity.



Compound	Species	Route	LD50	Reference
Stevioside	Mouse, Rat, Hamster	Oral	> 15 g/kg bw	(Toskulkao et al., 1997)
Steviol	Hamster (male)	Oral	5.2 g/kg bw	(Toskulkao et al., 1997)
Steviol	Hamster (female)	Oral	6.1 g/kg bw	(Toskulkao et al., 1997)
Steviol	Rat, Mouse	Oral	> 15 g/kg bw	(Toskulkao et al., 1997)

Experimental Protocol: Acute Oral Toxicity Study of Stevioside

Test Substance: Stevioside

Species: Mice, Rats, and Hamsters of both sexes.

· Administration: Single oral gavage.

• Dosage: Up to 15 g/kg body weight.

• Observation Period: 14 days.

- Endpoints: Clinical signs of toxicity, mortality, and gross necropsy at the end of the observation period.
- Results: No mortality or clinical signs of toxicity were observed at the highest dose tested.

Subchronic and Chronic Toxicity & Carcinogenicity

Long-term studies have not shown any evidence of toxicity or carcinogenicity for steviol glycosides. The NOAEL from a 2-year rat carcinogenicity study with stevioside is the basis for the established ADI.[1][3]

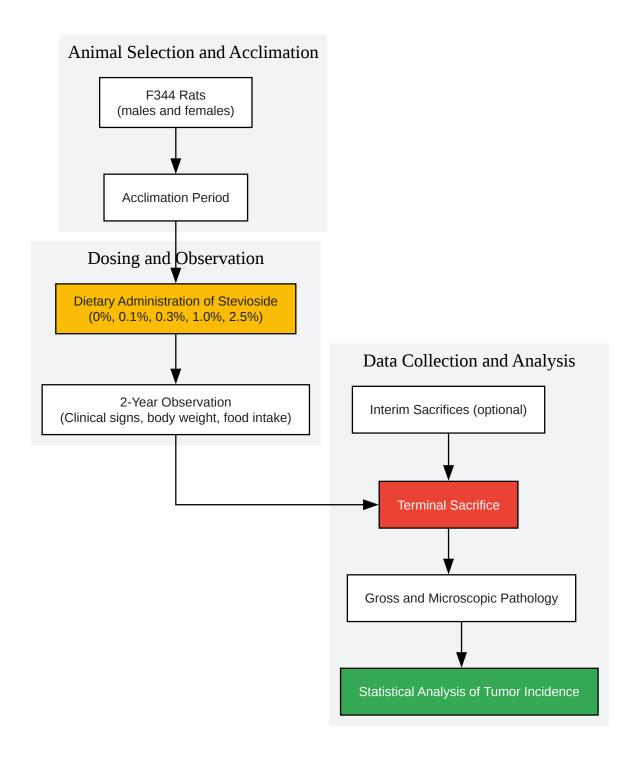


Study Type	Species	Compoun d	Duration	NOAEL	Key Findings	Referenc e
Chronic Toxicity & Carcinogen icity	Rat (F344)	Stevioside	2 years	967 mg/kg bw/day	No evidence of carcinogeni city.	(Toyoda et al., 1997)
Chronic Toxicity & Carcinogen icity	Rat (Wistar)	Stevioside	24 months	600 mg/kg bw/day	No treatment- related neoplastic or non- neoplastic changes.	(Xili et al., 1992)

Experimental Protocol: 2-Year Carcinogenicity Study of Stevioside in Rats

- Test Substance: Stevioside (95.6% purity).
- Species: F344 rats (50 males and 50 females per group).
- Administration: In the diet.
- Dosage Levels: 0%, 0.1%, 0.3%, and 1.0% in the diet (equivalent to approximately 0, 40, 120, and 400 mg/kg bw/day for males and 0, 50, 150, and 500 mg/kg bw/day for females).
 An additional study used dietary concentrations up to 2.5%, leading to the established NOAEL of 967 mg/kg bw/day.[3]
- Duration: 24 months for females, 22 months for males.
- Endpoints: Survival, body weight, food consumption, clinical signs, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examination of a comprehensive range of tissues.
- Results: No stevioside-related increases in the incidence of any tumor type were observed.
 The NOAEL was determined to be the highest dose tested in the pivotal study, 2.5% in the diet, which is equivalent to 967 mg stevioside/kg bw/day.[3]





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Workflow for a 2-Year Rodent Carcinogenicity Bioassay.

Genotoxicity



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A comprehensive set of in vitro and in vivo studies has been conducted to assess the genotoxic potential of stevioside and its metabolite, steviol. The overall weight of evidence indicates that steviol glycosides are not genotoxic.[1][3]



Assay	Test System	Compoun d	Concentr ation/Dos e	Metabolic Activatio n	Result	Referenc e
Bacterial Reverse Mutation Assay (Ames test)	S. typhimuriu m TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA	Stevioside	Up to 5000 μ g/plate	With and without S9	Negative	(Suttajit et al., 1993)
In vitro Chromoso mal Aberration Test	Chinese Hamster Lung (CHL) cells	Stevioside	Up to 1.25 mg/mL	With and without S9	Negative	(Ishidate et al., 1984)
In vivo Micronucle us Test	Mouse bone marrow	Stevioside	Up to 8000 mg/kg bw	N/A	Negative	(Suttajit et al., 1993)
Bacterial Reverse Mutation Assay (Ames test)	S. typhimuriu m TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA	Steviol	Up to 5000 μ g/plate	With and without S9	Negative	(Pezzuto et al., 1985)
In vitro Chromoso mal Aberration Test	Chinese Hamster Lung (CHL) cells	Steviol	125-500 μg/mL	With S9	Positive	(Ishidate et al., 1984)
In vivo Micronucle	Mouse bone	Steviol	Up to 8000 mg/kg bw	N/A	Negative	(Pezzuto et al., 1985)



us Test

marrow

While some in vitro studies on steviol showed positive results for clastogenicity at high concentrations with metabolic activation, these findings were not replicated in in vivo studies. This suggests that the in vitro effects are not expressed in a whole animal system.

Experimental Protocol: In Vivo Micronucleus Assay

- Test Substance: Stevioside or Steviol.
- Species: Male and female mice (e.g., ddY or B6C3F1).
- Administration: Typically oral gavage or intraperitoneal injection.
- Dosage Levels: A range of doses up to a maximum tolerated dose or a limit dose (e.g., 2000 or 5000 mg/kg bw). A positive control (e.g., mitomycin C) and a vehicle control are included.
- Sampling Time: Bone marrow is typically collected at 24 and 48 hours after a single treatment, or 24 hours after the final dose in a repeat-dose study.
- Analysis: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The
 ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as a measure of
 cytotoxicity.
- Results: No significant increase in the frequency of micronucleated PCEs was observed in animals treated with stevioside or steviol compared to the vehicle control group.

Reproductive and Developmental Toxicity

Multiple studies in animals have not shown any adverse effects of steviol glycosides on reproduction or development.



Study Type	Species	Compound	NOAEL (Maternal and Developme ntal)	Key Findings	Reference
Two- generation Reproduction	Rat	Rebaudioside A	100,000 ppm (approx. 7,700 mg/kg bw/day)	No adverse effects on mating, fertility, or offspring development.	(Curry et al., 2008)
Development al Toxicity	Rat	Stevioside	1000 mg/kg bw/day	No teratogenic effects.	(Usami et al., 1995)
Development al Toxicity	Hamster	Steviol	250 mg/kg bw/day	No teratogenic effects; maternal and fetal toxicity at higher doses.	(Wasuntaraw at et al., 1998)

Experimental Protocol: Two-Generation Reproductive Toxicity Study

Test Substance: Rebaudioside A.

• Species: Wistar rats.

Administration: In the diet.

• Dosage Levels: 0, 25,000, 50,000, and 100,000 ppm.

 Study Design: F0 parental animals are exposed for a pre-mating period and throughout mating, gestation, and lactation. The F1 generation is selected from the offspring and is also exposed through maturity, mating, and production of the F2 generation.



- Endpoints: Detailed observations of parental animals and offspring, including clinical signs, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, parturition, and litter observations. Gross and histopathological examination of reproductive organs.
- Results: No adverse effects on any reproductive or developmental parameters were observed at any dose level.

Acceptable Daily Intake (ADI)

Based on the comprehensive toxicological database, regulatory agencies have established a group ADI for all steviol glycosides.

JECFA and EFSA ADI: 4 mg/kg body weight/day (expressed as steviol equivalents).[1][2]

This ADI is based on the NOAEL of 967 mg stevioside/kg bw/day (which corresponds to 388 mg steviol equivalents/kg bw/day) from a 2-year rat carcinogenicity study, with the application of a 100-fold safety factor.[3]

Conclusion

The toxicological and safety profile of **Stevioside E** is well-established through the extensive data available for the broader class of steviol glycosides. The common metabolic pathway, which results in the formation of steviol from all steviol glycosides in the gut, provides a strong scientific basis for this read-across approach. The existing data from acute, subchronic, chronic, genotoxicity, carcinogenicity, and reproductive toxicity studies consistently demonstrate the safety of steviol glycosides for human consumption at the established ADI of 4 mg/kg bw/day (as steviol equivalents). Therefore, **Stevioside E** is considered safe under its intended conditions of use as a sweetener.

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